6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
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Overview
Description
Imidazo(2,1-b)thiazole, 6-(3-bromophenyl)-5,6-dihydro-, (±)-, ethanedioate (1:1) is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for imidazo[2,1-b]thiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles like amines or thiols . Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[2,1-b]thiazoles .
Scientific Research Applications
Imidazo[2,1-b]thiazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit enzymes like pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives and related heterocyclic compounds like imidazo[1,2-a]pyridines .
Uniqueness
Imidazo[2,1-b]thiazole, 6-(3-bromophenyl)-5,6-dihydro-, (±)-, ethanedioate (1:1) is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
50648-52-7 |
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Molecular Formula |
C13H11BrN2O4S |
Molecular Weight |
371.21 g/mol |
IUPAC Name |
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid |
InChI |
InChI=1S/C11H9BrN2S.C2H2O4/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10;3-1(4)2(5)6/h1-6,10H,7H2;(H,3,4)(H,5,6) |
InChI Key |
RLCKOBLWSSOAOS-UHFFFAOYSA-N |
SMILES |
C1C(N=C2N1C=CS2)C3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R 8231; R8231; R-8231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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